molecular formula C11H10O4S B1194154 Formaldehyde;naphthalene-2-sulfonic acid CAS No. 26353-67-3

Formaldehyde;naphthalene-2-sulfonic acid

Cat. No.: B1194154
CAS No.: 26353-67-3
M. Wt: 238.26 g/mol
InChI Key: RRDQTXGFURAKDI-UHFFFAOYSA-N
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Description

Formaldehyde;naphthalene-2-sulfonic acid, is a synthetic polymer formed by the polycondensation of 2-naphthalenesulfonic acid and formaldehyde. This compound is widely used in various industrial applications due to its excellent dispersing, emulsifying, and wetting properties .

Preparation Methods

The synthesis of 2-naphthalenesulfonic acid, polymer with formaldehyde, involves a polycondensation reaction between 2-naphthalenesulfonic acid and formaldehyde. The reaction is typically carried out in an aqueous medium, followed by neutralization with sodium hydroxide or sodium carbonate to obtain the final product . The industrial production method involves the following steps:

    Polycondensation Reaction: 2-naphthalenesulfonic acid reacts with formaldehyde in the presence of an acid catalyst.

    Neutralization: The resulting polymer is neutralized using sodium hydroxide or sodium carbonate.

    Purification: The product is purified to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Formaldehyde;naphthalene-2-sulfonic acid, undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic Substitution Reagents: Nitric acid, sulfuric acid.

Scientific Research Applications

Formaldehyde;naphthalene-2-sulfonic acid, has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-naphthalenesulfonic acid, polymer with formaldehyde, is not fully understood. it is believed to act as a chelating agent, binding to metals and other ions, preventing them from binding to other molecules. This chelation process facilitates the synthesis of various compounds and increases the solubility of certain molecules in water. Additionally, the polymer increases the permeability of cell membranes, allowing for the transport of specific molecules across the cell membrane.

Comparison with Similar Compounds

Formaldehyde;naphthalene-2-sulfonic acid, can be compared with other similar compounds, such as:

The uniqueness of 2-naphthalenesulfonic acid, polymer with formaldehyde, lies in its excellent dispersing, emulsifying, and wetting properties, making it highly versatile for various industrial applications.

Properties

CAS No.

26353-67-3

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

formaldehyde;naphthalene-2-sulfonic acid

InChI

InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2/h1-7H,(H,11,12,13);1H2

InChI Key

RRDQTXGFURAKDI-UHFFFAOYSA-N

SMILES

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Canonical SMILES

C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O

Key on ui other cas no.

29321-75-3

Synonyms

PRO 2000
PRO-2000
PRO2000

Origin of Product

United States

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